N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N'-phenylurea

Catalog No.
S13116904
CAS No.
919349-80-7
M.F
C20H18N2O
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N'-phenylure...

CAS Number

919349-80-7

Product Name

N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N'-phenylurea

IUPAC Name

1-(2-naphthalen-1-ylprop-2-enyl)-3-phenylurea

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C20H18N2O/c1-15(14-21-20(23)22-17-10-3-2-4-11-17)18-13-7-9-16-8-5-6-12-19(16)18/h2-13H,1,14H2,(H2,21,22,23)

InChI Key

YBKOGMBFSAFZGH-UHFFFAOYSA-N

Canonical SMILES

C=C(CNC(=O)NC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32

N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N'-phenylurea is a synthetic organic compound characterized by its unique structural features, which include a naphthalene moiety and a urea functional group. Its chemical formula is C20H18N2OC_{20}H_{18}N_2O and it has a CAS number of 1883375-18-5. The compound is notable for its potential applications in various fields, including pharmaceuticals and materials science, due to its distinctive chemical properties and biological activities .

The chemical behavior of N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N'-phenylurea can be explored through various reactions typical of urea derivatives. It may undergo:

  • Hydrolysis: This reaction can lead to the formation of the corresponding amines and carbon dioxide.
  • Condensation: The compound can react with other electrophiles, particularly in the presence of bases, to form more complex structures.
  • Substitution Reactions: The phenyl group may participate in electrophilic aromatic substitution, allowing for further functionalization.

These reactions are significant for modifying the compound for specific applications or enhancing its biological activity.

Preliminary studies indicate that N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N'-phenylurea exhibits various biological activities, including:

  • Anticancer Properties: It has shown promise in inhibiting the proliferation of certain cancer cell lines, potentially making it a candidate for further development as an anticancer agent.
  • Antimicrobial Activity: Some derivatives of urea compounds have been documented to possess antimicrobial properties, suggesting that this compound may also exhibit similar effects.

Further research is needed to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N'-phenylurea typically involves multi-step organic reactions:

  • Formation of the Naphthalene Derivative: This can be achieved through Friedel-Crafts acylation or similar methods to introduce the naphthalenic structure.
  • Urea Formation: The reaction between an isocyanate and an amine leads to the formation of the urea linkage.
  • Alkenylation: The introduction of the prop-2-enyl group can be accomplished through alkylation reactions involving alkenes or allylic halides.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N'-phenylurea has potential applications in several domains:

  • Pharmaceuticals: Its biological activity suggests potential use in drug development, particularly in oncology.
  • Materials Science: The compound could be utilized in creating specialty polymers or as a building block for more complex organic materials.
  • Agriculture: There may be applications in agrochemicals, especially if further studies confirm any herbicidal or fungicidal properties.

Interaction studies are crucial for understanding how N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N'-phenylurea behaves in biological systems:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action and potential side effects.
  • Receptor Binding Assays: These studies help determine whether the compound acts on specific biological targets, which is essential for drug development.

Such studies are fundamental for assessing safety and efficacy before clinical trials.

Several compounds share structural similarities with N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N'-phenylurea, including:

Compound NameChemical FormulaKey Feature
N-(naphthalen-1-yl)-ureaC_{12}H_{11}N_{2}OLacks propene substitution
4-(naphthalen-1-yloxy)-anilineC_{13}H_{11}NOContains ether linkage instead
N,N-Diphenylnaphthalen-2-aminesC_{18}H_{16}N_2Different amine structure

Uniqueness

The uniqueness of N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N'-phenylurea lies in its specific combination of naphthalene and urea functionalities along with an alkenyl chain, which may confer distinct physical and chemical properties compared to similar compounds. This structural diversity could result in unique biological activities or interactions not observed in other related compounds.

XLogP3

4.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

302.141913202 g/mol

Monoisotopic Mass

302.141913202 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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